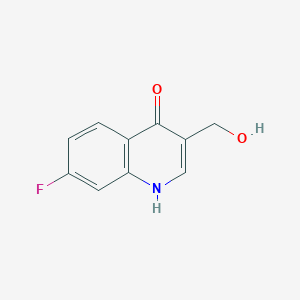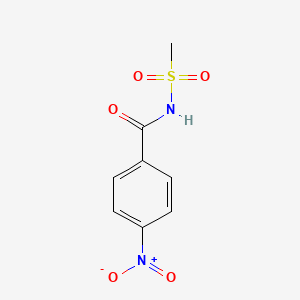
N-(methylsulfonyl)-4-nitrobenzamide
Descripción general
Descripción
N-(methylsulfonyl)-4-nitrobenzamide: is an organic compound that features both a nitrobenzoyl group and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(methylsulfonyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with methanesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(methylsulfonyl)-4-nitrobenzamide can undergo oxidation reactions, particularly at the methanesulfonamide group.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl chloride moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the methanesulfonamide group.
Reduction: 4-Amino-benzoyl-methanesulfonamide.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(methylsulfonyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its derivatives are investigated for their potential as enzyme inhibitors .
Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of N-(methylsulfonyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonamide group can form hydrogen bonds and other interactions with target proteins, affecting their function and activity .
Comparación Con Compuestos Similares
4-Nitrobenzoic acid: Similar in structure but lacks the methanesulfonamide group.
4-Nitrobenzoyl chloride: Precursor to N-(methylsulfonyl)-4-nitrobenzamide, lacks the methanesulfonamide group.
Methanesulfonamide: Lacks the nitrobenzoyl group.
Uniqueness: this compound is unique due to the presence of both the nitrobenzoyl and methanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Propiedades
Fórmula molecular |
C8H8N2O5S |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
N-methylsulfonyl-4-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O5S/c1-16(14,15)9-8(11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) |
Clave InChI |
CYNPSTZFEOHJSW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Diethyl [2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B8285903.png)
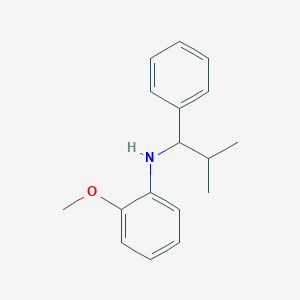
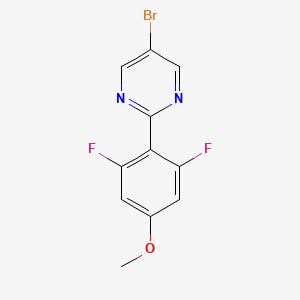
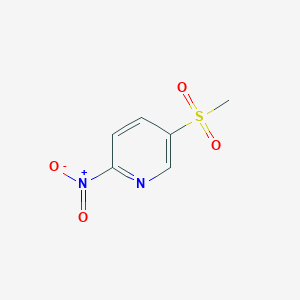

![2-[[(Benzoylamino)thioxomethyl]amino]-N-methylbenzamide](/img/structure/B8285932.png)
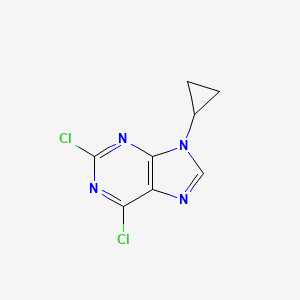
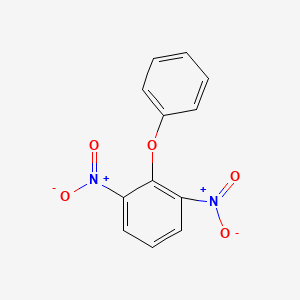
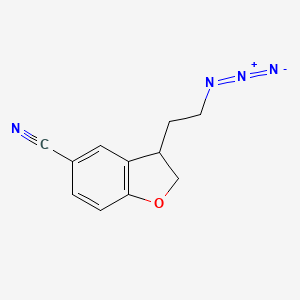
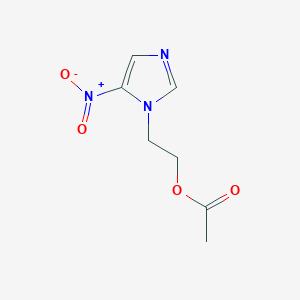
![N-[5-bromo-2-methyl-3-(propan-2-yloxy)benzyl]-2,2-dimethoxyethanamine](/img/structure/B8285967.png)

![5-Acetamido-2-[(dimethylamino)methyl]phenol](/img/structure/B8285995.png)
